molecular formula C11H11IO B13253208 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13253208
M. Wt: 286.11 g/mol
InChI Key: NJFZFMCBYPCQKN-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor followed by iodination and formylation reactions. One common method involves the use of cyclopropanation reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring. Subsequent iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products:

    Oxidation: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(4-Iodophenyl)methyl]cyclopropane-1-methanol.

    Substitution: 1-[(4-Azidophenyl)methyl]cyclopropane-1-carbaldehyde or 1-[(4-Cyanophenyl)methyl]cyclopropane-1-carbaldehyde.

Scientific Research Applications

1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the iodine atom and the aldehyde group, which can participate in various electrophilic and nucleophilic reactions. In biological systems, the cyclopropane ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde

Comparison: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .

Properties

Molecular Formula

C11H11IO

Molecular Weight

286.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11IO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,8H,5-7H2

InChI Key

NJFZFMCBYPCQKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)I)C=O

Origin of Product

United States

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